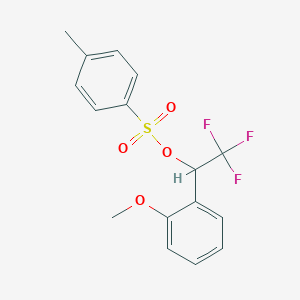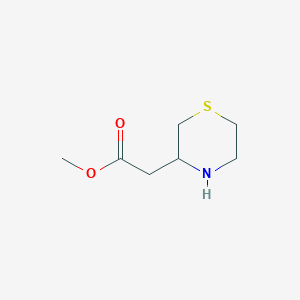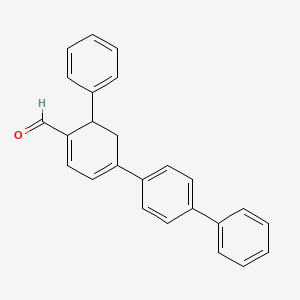
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with phenyl groups and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexa-1,3-diene Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexa-1,3-diene ring.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new bonds.
Resonance Stabilization: The conjugated diene system provides resonance stabilization, making the compound more reactive in certain conditions.
Aromatic Substitution: The phenyl groups can undergo substitution reactions, altering the compound’s properties and interactions.
Vergleich Mit ähnlichen Verbindungen
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with similar compounds such as:
Benzaldehyde: Similar in having an aldehyde group but lacks the cyclohexa-1,3-diene ring and additional phenyl groups.
Cyclohexadiene Derivatives: Compounds with similar diene structures but different substituents, affecting their reactivity and applications.
Phenyl-substituted Aldehydes: Compounds with phenyl groups and aldehyde functionalities but different core structures.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple phenyl groups and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C25H20O |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C25H20O/c26-18-24-16-15-23(17-25(24)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,18,25H,17H2 |
InChI-Schlüssel |
MQMIQZDGADFGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




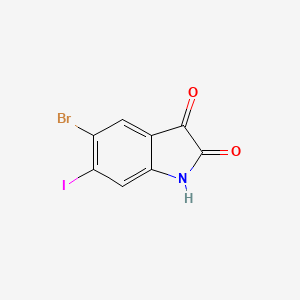
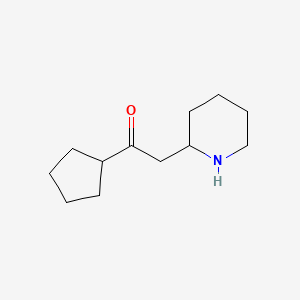
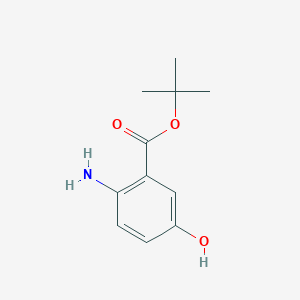
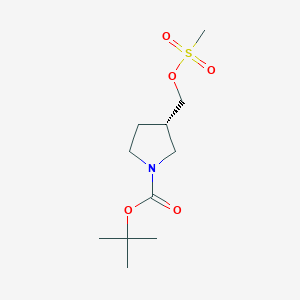
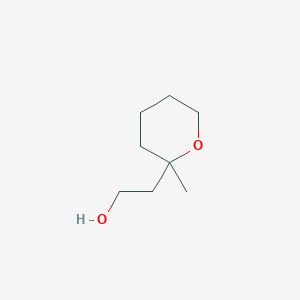
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
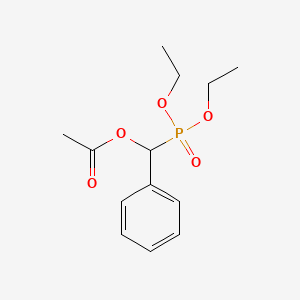
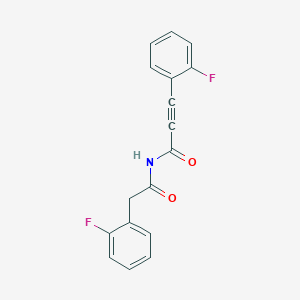
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

